molecular formula C7H12N4 B1488861 3-Azido-1-(cyclopropylmethyl)azetidine CAS No. 1331737-08-6

3-Azido-1-(cyclopropylmethyl)azetidine

Cat. No.: B1488861
CAS No.: 1331737-08-6
M. Wt: 152.2 g/mol
InChI Key: FPVRDWAELVQMCM-UHFFFAOYSA-N
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Description

“3-Azido-1-(cyclopropylmethyl)azetidine” is a type of azetidine, a class of organic compounds that are immensely reactive . Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .


Molecular Structure Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .


Chemical Reactions Analysis

The thermal behaviors of “this compound” have been investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that “this compound” has a low melting temperature at 78 °C .


Physical and Chemical Properties Analysis

“this compound” has a low melting temperature at 78 °C . The final mass loss of “this compound” under atmospheric pressure is 88.2% . Compared to TNAZ, the replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point, and the thermal decomposition temperature .

Scientific Research Applications

Anti-HIV Therapy

The development and application of "3-Azido-1-(cyclopropylmethyl)azetidine" derivatives, particularly in the context of anti-HIV therapy, are significant. These compounds, including AZT (Zidovudine) and its prodrugs, demonstrate efficacy in reducing the incidence of opportunistic infections and improving survival rates among AIDS patients. The strategic modification of AZT to improve its pharmacological properties, such as reduced toxicity and enhanced efficacy, underscores the compound's relevance in antiretroviral therapy. The prodrug strategy enriches chemistry, biology, and medicine with new knowledge and structures, illustrating the compound's pivotal role in the ongoing battle against HIV/AIDS (Khandazhinskaya, Matyugina, & Shirokova, 2010).

Pharmacophore in Multi-Target-Directed Ligands

The application of "this compound" as a pharmacophore in the development of Multi-Target-Directed Ligands (MTDLs) for AIDS therapy represents another critical research area. By incorporating the pharmacophore into various compounds, researchers have been able to develop treatments targeting different stages of the HIV-1 replication cycle. This strategy exemplifies the compound's utility in creating co-drugs with enhanced cell permeability, offering a promising avenue for the development of novel antiretrovirals (Bianco et al., 2022).

Epigenetic Modulation in Cancer Therapy

Beyond its applications in anti-HIV therapy, "this compound" derivatives, particularly azacitidine and decitabine, have marked a new era in therapeutic epigenetic modulation, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Azacitidine, as a DNA methyltransferase inhibitor, has demonstrated significant efficacy in prolonging survival and improving patient outcomes in MDS and AML, highlighting the compound's impact on epigenetic therapy approaches (O'Dwyer & Maslak, 2008).

Future Directions

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area . Future research could focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

Properties

IUPAC Name

3-azido-1-(cyclopropylmethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-10-9-7-4-11(5-7)3-6-1-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRDWAELVQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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